2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide
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Overview
Description
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
The synthesis of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide involves several steps. One common method includes the reaction of 4-chloro-1H-pyrazole with appropriate amines and other reagents under controlled conditions . The reaction conditions typically involve the use of solvents like water and ethyl acetate, and reagents such as sodium chloride and oxone . The reaction proceeds with continuous stirring until the desired product is obtained, which is then purified using techniques like flash chromatography .
Chemical Reactions Analysis
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone and sodium chloride in water.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using various nucleophiles and electrophiles.
Common reagents used in these reactions include oxone, sodium chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in the parasite . The binding of the compound to this enzyme inhibits its activity, leading to the death of the parasite. Similar mechanisms are observed in its antimalarial activity, where it targets key enzymes in the Plasmodium species .
Comparison with Similar Compounds
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide can be compared with other pyrazole derivatives, such as:
4-Chloro-1H-pyrazole: A simpler pyrazole derivative used in various chemical syntheses.
Hydrazine-coupled pyrazoles: These compounds have shown potent antileishmanial and antimalarial activities and are structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and chloro groups, which contribute to its distinct pharmacological properties.
Properties
Molecular Formula |
C8H13ClN4O |
---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-8(11,7(10)14)2-3-13-5-6(9)4-12-13/h4-5H,2-3,11H2,1H3,(H2,10,14) |
InChI Key |
XTNXKMONZACRNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)Cl)(C(=O)N)N |
Origin of Product |
United States |
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